molecular formula C8H13N3O2 B2919838 ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1946813-91-7

ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2919838
CAS No.: 1946813-91-7
M. Wt: 183.211
InChI Key: ZRVROEAXFBKWAX-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. This compound belongs to the class of substituted pyrazole derivatives, which are nitrogen-containing heterocycles of significant interest in organic and medicinal chemistry. The pyrazole core is a privileged structure found in numerous biologically active molecules and pharmaceuticals . The structure of this particular compound features both an ester (carboxylate) and an aminomethyl functional group on the pyrazole ring. These two reactive handles make it a valuable and versatile building block (synthon) for chemical synthesis. Researchers can utilize this molecule to construct more complex structures for various applications, including but not limited to, potential use in drug discovery programs, agrochemical research, and material science. The aminomethyl group can serve as a point for forming amide bonds or for introducing other nitrogen-containing functionalities, while the ester can be hydrolyzed to a carboxylic acid or used in other transformations. Pyrazole derivatives have been extensively studied and reported in scientific literature for a wide range of activities, underscoring their importance in research . All provided information is for reference and research purposes. Researchers are responsible for verifying the specifications and suitability of this product for their intended use.

Properties

IUPAC Name

ethyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVROEAXFBKWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Fluorinated Derivatives (e.g., -CF₂H): Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) is synthesized via Fluoroalkyl Amino Reagents (FARs) with high regioselectivity, enabling scalable production of SDHI fungicides like Bixafen® . Fluorine enhances lipophilicity and metabolic stability, critical for agrochemical activity .

Aminomethyl vs. Amino Substituents: The aminomethyl group (-CH₂NH₂) offers greater steric flexibility and reactivity compared to the amino group (-NH₂) in methyl 3-amino-1-(2-fluoroethyl) derivatives. This facilitates secondary modifications, such as amide bond formation or Schiff base synthesis, for drug discovery .

Aromatic vs.

Non-Fluorinated Derivatives: Ethyl 3-methyl-1H-pyrazole-4-carboxylate lacks bioactivity-enhancing substituents (e.g., fluorine or amino groups) and is primarily used as a simple intermediate in nucleotide synthesis .

Stability and Reactivity

  • Fluorinated Analogs : The -CF₂H group in DFMMP improves oxidative stability compared to -CH₂NH₂, which may be prone to hydrolysis or oxidation without protective groups .
  • Aminomethyl Group: This substituent’s nucleophilicity necessitates careful handling under inert conditions to prevent undesired side reactions.

Biological Activity

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antitumor , and analgesic properties. The structural features of these compounds often play a crucial role in their biological efficacy. In particular, the incorporation of various substituents on the pyrazole ring can enhance their lipophilicity and solubility, thereby influencing their pharmacokinetic profiles .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate amine reagents. The resulting compound can be purified through crystallization techniques to obtain a high-purity product suitable for biological testing.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF73.79Induction of apoptosis
A54926.00Inhibition of cell proliferation
NCI-H4600.39Autophagy induction

These results indicate that this compound exhibits significant cytotoxic effects, particularly against lung cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as TNF-alpha and COX-2. This compound has shown promising results in reducing inflammation in vitro, suggesting its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
  • Inflammation Modulation : It downregulates the expression of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies and Research Findings

Several research studies have focused on the biological activity of pyrazole derivatives, including this compound. For instance:

  • Study on Anticancer Activity : A study evaluated the compound's efficacy against MCF7 and A549 cell lines, reporting significant inhibition with IC50 values indicating potent anticancer activity .
  • Anti-inflammatory Effects : Another study highlighted its ability to inhibit TNF-alpha production in macrophages, showcasing its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters, followed by functionalization. For example, ethyl acetoacetate reacts with substituted hydrazines (e.g., 3-methylbenzylamine derivatives) under reflux in ethanol to form pyrazole intermediates. Subsequent aminomethylation is achieved via reductive amination using NaBH3_3CN or catalytic hydrogenation . Yield optimization often requires pH control (e.g., buffered conditions for reductive steps) and inert atmospheres to prevent oxidation .
  • Data : reports yields of ~60–75% for analogous pyrazole esters using cyclocondensation, while highlights Ru-catalyzed decarboxylative alkylation (28% yield for a related structure), emphasizing the need for catalyst screening.

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities.
  • Spectroscopy : 1^1H/13^{13}C NMR (DMSO-d6d_6 or CDCl3_3) confirms substitution patterns. For example, the ester carbonyl typically resonates at δ ~165–170 ppm, while the aminomethyl group appears as a singlet at δ ~3.5–4.0 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ peaks) validates molecular weight. reports m/z 450.2 for a structurally similar pyrazole derivative .

Q. What are the key reactivity patterns of the aminomethyl and ester groups in this compound?

  • Aminomethyl Group :

  • Nucleophilic reactions : Forms Schiff bases with aldehydes/ketones (e.g., glutaraldehyde) under mild acidic conditions.
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF to yield amides .
    • Ester Group :
  • Hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) produces carboxylic acids, critical for further derivatization .
  • Transesterification : Methanol/H2_2SO4_4 converts ethyl esters to methyl esters .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). Substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) are modeled to optimize interactions .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .
    • Case Study : ’s ICReDD framework combines quantum chemical calculations with experimental data to prioritize synthetic targets, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., anticancer assays using MTT vs. SRB protocols). For example, discrepancies in cytotoxicity may arise from cell line variability (e.g., HeLa vs. MCF-7) .
  • SAR Studies : Systematic substitution (e.g., replacing the methyl group with trifluoromethyl) identifies pharmacophore requirements. demonstrates that fluorinated analogs of pyrazole carboxamides exhibit improved metabolic stability .

Q. How are flow reactors utilized to optimize the synthesis of this compound for reproducibility?

  • Methodology :

  • Continuous Flow Setup : A tubular reactor with immobilized catalysts (e.g., Pd/C for hydrogenation) enhances reaction control. Temperature (50–80°C) and residence time (10–30 min) are optimized via DOE (Design of Experiments) .
  • Advantages : Reduces side reactions (e.g., ester hydrolysis) and improves scalability. notes that flow systems achieve >90% conversion for analogous esters .

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